Studies suggest Aucubigenin possesses anti-inflammatory properties. Aucubigenin treatment has been shown to reduce inflammation in lipopolysaccharide (LPS)-induced macrophages, potentially by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) [].
Research indicates Aucubigenin may have neuroprotective benefits. Studies have observed Aucubigenin's ability to protect neurons against oxidative stress-induced damage, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's [].
Aucubigenin may play a role in bone health. Studies suggest Aucubigenin can stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation []. This finding warrants further investigation for its potential application in bone-related disorders.
The anti-cancer properties of Aucubigenin are being explored. In vitro studies have observed Aucubigenin's ability to suppress the growth and proliferation of various cancer cell lines []. However, more research is needed to understand its mechanisms and potential for cancer treatment.
Aucubigenin is a naturally occurring iridoid glycoside, derived from aucubin, which is primarily found in various plants, particularly those in the family Plantaginaceae. Its chemical structure is characterized by a monoterpene skeleton, specifically classified as 7-O-(β-D-glucopyranosyl) catalpol. Aucubigenin itself is the aglycone of aucubin, meaning it forms when aucubin undergoes hydrolysis, removing the glucose moiety. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
These reactions highlight aucubigenin's instability in acidic environments, where it can degrade rapidly, affecting its biological activity and transport mechanisms within biological systems .
Aucubigenin exhibits a wide range of biological activities that contribute to its therapeutic potential:
The synthesis of aucubigenin primarily involves the hydrolysis of aucubin. Various chromatographic techniques are utilized for isolation and purification:
These methods ensure that the compound can be obtained in sufficient purity for both research and potential therapeutic applications .
Aucubigenin's diverse biological activities make it a candidate for various applications:
Aucubigenin shares structural similarities with other iridoids but is unique due to its specific biological activities. Here are some similar compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Aucubin | Iridoid Glycoside | Precursor to aucubigenin; exhibits similar activities but less potent. |
| Catalpol | Iridoid | Known for neuroprotective effects; lacks glycosylation. |
| Loganin | Iridoid Glycoside | Exhibits anti-inflammatory properties; structurally similar but different sugar moiety. |
| Geniposide | Iridoid Glycoside | Known for hepatoprotective effects; differs in sugar structure. |
Aucubigenin stands out among these compounds due to its potent neuroprotective effects and ability to modulate multiple biochemical pathways effectively .
Aucubigenin is an iridoid monoterpenoid aglycone with the empirical formula C₉H₁₂O₄ and a calculated exact mass of 184.0736 Da; its average molecular weight is 184.19 g mol⁻¹ [1] [2] [3].
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₂O₄ | [1] [2] |
| Exact mass | 184.0736 Da | [2] |
| Average molar mass | 184.19 g mol⁻¹ | [1] |
| Monoisotopic [M+H]⁺ | 185.0814 m/z | [2] |
| Monoisotopic [M−H]⁻ | 183.0657 m/z | [2] |
Aucubigenin possesses a bicyclic cyclopenta[c]pyran (iridane) skeleton. The absolute configuration determined by single-crystal X-ray diffraction is (1R,4aR,5S,7aS) [4].
Both the fused cyclopentane and pyran rings adopt envelope conformations in the solid state, a feature typical of iridoid aglycones [4] [5].
The C-1 hydroxymethyl substituent and the C-5 hydroxyl group form an intramolecular hemiacetal, locking the molecule in its iridane framework. NMR correlations (H-1/C-1′, H-5/C-1) corroborate this cyclic hemiacetal arrangement [6].
Single-crystal data were obtained for colorless prisms grown from methanol-water [4].
Aucubigenin crystallises in the monoclinic space group P2₁ with the following unit-cell metrics [4] [5]:
| Parameter | Value |
|---|---|
| a (Å) | 7.203(1) |
| b (Å) | 8.528(2) |
| c (Å) | 9.930(2) |
| β (°) | 104.18(2) |
| V (ų) | 594.8(2) |
| Z | 4 |
| Calculated density | 1.33 g cm⁻³ |
The lattice is stabilised by an extensive O–H···O network. Each molecule acts as both a double donor (O-1, O-5) and acceptor (O-10, ring oxygen), generating C(4) chain motifs parallel to the b-axis and R²₂(8) loops that link chains into sheets [4]. The shortest O···O contact is 2.72 Å (O-5 H···O-10) [4].
^1H- and ^13C-NMR assignments (400 MHz, DMSO-d₆) [6]:
| Position | δ ¹H (mult., J Hz) | δ ¹³C ppm |
|---|---|---|
| 1 | 5.30 (br s) | 95.4 |
| 3 | — | 140.1 |
| 4 | 6.32 (d, 1.6) | 105.1 |
| 5 | 3.45 (m) | 44.6 |
| 6 | 3.25 (dd, 9.6, 4.8) | 80.5 |
| 7 | 6.25 (dd, 6.8, 1.6) | 129.2 |
| 8 | 6.20 (d, 6.8) | 146.2 |
| 9a / 9b | 2.50 (dd, 8.4, 2.4) / 2.62 (dd, 8.4, 2.4) | 46.5 |
| 10-CH₂ | 3.72 (d, 11.8) / 3.45 (d, 11.8) | 59.6 |
Chemical-shift dispersion of the olefinic protons (H-4, H-7, H-8) and the down-field C-6 resonance confirm the conjugated enol ether system typical of iridoids.
In methanol, aucubigenin exhibits a single UV absorption maximum at 206 nm (ε ≈ 11 000 L mol⁻¹ cm⁻¹), consistent with a π→π* transition of the enol-ether chromophore [7].
Characteristic FT-IR absorptions (KBr, cm⁻¹) [7] [8]: 3420 (br, νO-H), 1684 (δC=C), 1065 (ν_C–O), 880 (out-of-plane =CH).
ESI-MS (positive mode) shows a base peak at m/z 185.0814 ([M+H]⁺) [2]. MS/MS of this ion yields fragments at:
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 167 | 55% | [M+H−H₂O]⁺ (loss of hydroxyl) |
| 149 | 38% | Subsequent loss of a second H₂O |
| 123 | 22% | Cleavage of C-7/C-8 bond (retro-Diels-Alder) |
| 95 | 18% | Ring-contraction fragment |
The stepwise dehydration reflects the presence of vicinal diols, while the retro-Diels-Alder transition is a diagnostic pathway for cyclopenta[c]pyran systems [9] [10].
Aucubigenin represents the aglycone form of aucubin, an iridoid glycoside widely distributed across multiple plant families [1] [2]. The compound is primarily found in plants belonging to the families Cornaceae, Garryaceae, Orobanchaceae, Globulariaceae, Eucommiaceae, Scrophulariaceae, Plantaginaceae, and Rubiaceae [2] [3]. The Plantaginaceae family demonstrates the highest prevalence of aucubin-containing species, making it particularly significant as a natural source for aucubigenin preparation [2].
Aucuba japonica of the Cornaceae family represents the historical source from which aucubin was first isolated in 1905 by Bourquelot and Harissey [2] [4]. The leaves of this species contain substantial quantities of aucubin, serving as the precursor for aucubigenin production through enzymatic hydrolysis [1] [2].
Eucommia ulmoides from the Eucommiaceae family has emerged as a commercially important source, with aucubin present in seeds and fruits [2] [5]. Recent research has demonstrated extraction yields of 156.4 mg/g from Eucommia ulmoides seed-draff waste biomass using optimized deep eutectic solvent extraction methods [5] [6].
The Plantaginaceae family encompasses numerous species with significant aucubin content, including Plantago lanceolata, Plantago major, and Plantago asiatica [2] [7]. These species demonstrate aucubin presence in aerial parts, with Plantago lanceolata and Plantago major exhibiting endogenous β-glucosidase activity capable of converting aucubin to aucubigenin [8] [9].
Within the Orobanchaceae family, multiple species contribute to the natural aucubigenin resource base. Rehmannia glutinosa contains aucubin in both roots and leaves, while Centranthera grandiflora demonstrates distribution across roots, stems, leaves, and flowers [2]. The Scrophulariaceae family includes Scrophularia nodosa, where aucubin is present in leaves, flowers, stems, and roots [2].
Aucubin demonstrates variable distribution patterns across different plant tissues, with concentration levels varying significantly based on tissue type and developmental stage [8] [10]. Research on tissue-specific distribution reveals that aucubin concentration follows the optimal defense hypothesis, where younger, more valuable plant parts exhibit higher concentrations of defense compounds [8].
Leaf tissue represents the primary site of aucubin accumulation in most species [2] [8]. In Plantago lanceolata and Plantago major, leaf aucubin concentrations correlate negatively with leaf age, with younger leaves containing significantly higher concentrations than mature leaves [8]. The aucubin content in Plantago species leaf tissue ranges from 0.81 to 1.43 mg/g depending on the cultivar and developmental stage [11].
Root tissue distribution varies considerably among species [2] [12]. Globularia cordifolia demonstrates significant aucubin accumulation in roots and rhizomes, while Rehmannia glutinosa contains aucubin in root tissue alongside leaf tissue [2] [12]. Root distribution is particularly important for perennial species where underground storage organs serve as reservoirs for iridoid glycosides [13].
Stem tissue shows moderate aucubin concentrations in species where it is present [2] [14]. Centranthera grandiflora and Scrophularia nodosa demonstrate aucubin presence in stem tissue, though concentrations are typically lower than in leaf tissue [2]. The distribution in woody stems of Globularia species suggests lignified tissues can serve as storage sites for iridoid glycosides [12].
Flower tissue contains variable aucubin concentrations depending on the species [2] [11]. Verbascum species demonstrate aucubin presence in flowers, with Verbascum mucronatum containing aucubin alongside other iridoid glucosides including ajugol, lasianthoside I, and catalpol [2]. The catalpol content in flower tissue of Plantago species ranges from 0.15 to 0.87 mg/g [11].
Seed and fruit tissue represents important sources in certain species [2] [5]. Eucommia ulmoides seeds and fruits contain substantial aucubin quantities, with seed-draff waste biomass yielding 156.4 mg/g under optimal extraction conditions [5] [6]. This distribution pattern suggests seeds serve as storage organs for iridoid glycosides in this species [5].
The enzymatic conversion of aucubin to aucubigenin occurs through β-glucosidase-catalyzed hydrolysis of the glycosidic bond linking the glucose moiety to the aglycone [15] [16] [8]. This hydrolytic process represents the primary mechanism for aucubigenin formation in both natural plant defense systems and artificial preparation methods [8] [9].
Enzymatic specificity demonstrates that β-glucosidases exhibit high activity toward aucubin as a substrate [8] [9]. Plant-derived β-glucosidases from Plantago lanceolata and Plantago major hydrolyze aucubin with high efficiency, forming part of the dual defense system where iridoid glycosides are activated by endogenous enzymes [8]. The enzyme activity correlates negatively with leaf age, following the optimal defense hypothesis where younger tissues maintain higher enzymatic activity [8].
Hydrolysis kinetics follow established glycosidase mechanisms, with both inverting and retaining pathways possible depending on the specific enzyme [15] [17]. The general reaction involves nucleophilic attack by water on the anomeric carbon of the glucose residue, resulting in cleavage of the O-glycosidic bond [15]. Two glutamate residues typically participate in the catalytic mechanism, with one acting as a proton donor and the other as a general base [15].
Substrate binding occurs through specific interactions between the enzyme active site and the aucubin molecule [15] [8]. The active site topology can adopt pocket, cleft, or tunnel configurations, with the specific geometry influencing substrate specificity and reaction efficiency [15]. The presence of the hydroxyl groups and the cyclopentano-pyran ring structure of aucubin contributes to specific binding interactions [1] [15].
Reaction conditions significantly influence hydrolysis efficiency [16] [18]. Optimal pH ranges vary depending on the enzyme source, with plant β-glucosidases typically showing activity optima between pH 5.0 and 7.0 [9] [8]. Temperature effects demonstrate typical enzymatic temperature dependence, with most plant β-glucosidases showing optimal activity between 25°C and 40°C [16] [18].
Emulsin extraction and purification from Semen Armeniacae Amarum yields enzyme preparations with specific activity of 174 U·mg⁻¹ as determined by the 3,5-dinitrosalicylic acid method [16] [18]. The extraction process involves grinding the seed material, aqueous extraction, and concentration steps to obtain active enzyme preparations [16]. The specific activity represents the enzymatic capacity to hydrolyze glycosidic bonds per unit protein mass [16].
Conversion efficiency using emulsin demonstrates reproducible results with conversion yields of 31.41% from aucubin to aucubigenin under optimal conditions [16] [18]. The conversion process involves enzymatic hydrolysis of aucubin with emulsin at 37°C for 60 minutes, followed by extraction with ethyl acetate at low temperature [16] [18]. The resulting aucubigenin exhibits purity levels exceeding 93.23% as determined by high-performance liquid chromatography analysis [16] [18].
Process parameters for emulsin-catalyzed conversion require careful optimization to achieve maximum efficiency [16] [18]. Temperature control at 37°C represents the optimal balance between enzymatic activity and substrate stability [16]. The reaction time of 60 minutes provides sufficient conversion while minimizing product degradation [16]. The low-temperature extraction with ethyl acetate preserves aucubigenin stability during product isolation [16].
Product isolation following emulsin treatment involves liquid-liquid extraction using ethyl acetate as the organic phase [16] [18]. The pH adjustment and temperature control during extraction prevent aucubigenin degradation, as the compound demonstrates instability under acidic conditions and elevated temperatures [16]. The extraction efficiency depends on the partition coefficient of aucubigenin between the aqueous reaction medium and the organic extractant [16].
Analytical characterization of the conversion process employs liquid chromatography-mass spectrometry techniques to monitor substrate consumption and product formation [16] [18]. The LC-MS analysis uses methanol-water (10:90) as the mobile phase to separate aucubin and aucubigenin based on their different retention times and mass spectrometric properties [16]. This analytical approach enables quantitative determination of conversion efficiency and product purity [16].
Single water phase extraction represents the most straightforward approach for aucubin recovery from plant materials, utilizing water as the sole extractant [19] [20]. This method exploits the high water solubility of aucubin (3.56 × 10⁻⁵ mg/L at 20°C) while avoiding the use of organic solvents [2] [3]. The technique is particularly suitable for initial extraction steps where environmental considerations and operational simplicity are priorities [19] [20].
Hot water extraction procedures involve treating dried plant material with heated water at temperatures ranging from 60°C to 100°C [21] [19]. The elevated temperature increases the solubility of aucubin and enhances mass transfer from the plant matrix [21]. However, temperature control is critical because aucubin demonstrates instability at elevated temperatures, particularly in acidic conditions [2] [21]. The extraction time typically ranges from 30 minutes to 2 hours, depending on the plant material particle size and aucubin concentration [21] [19].
Cold water extraction offers advantages for preserving aucubin stability [22] [21]. This method involves extended contact times, typically 12 to 24 hours, to achieve adequate extraction yields [21]. The lower temperature prevents thermal degradation of aucubin while maintaining extraction efficiency through prolonged contact time [22] [21]. Fresh plant material is preferred for cold water extraction to prevent enzymatic degradation during the extended extraction period [22].
Extraction efficiency for single water phase methods typically yields 73.4 mg/g with energy consumption of 0.700 kW·h compared to more advanced extraction techniques [20] [23]. The relatively modest yield reflects the limitation of water as an extraction solvent for compounds present in complex plant matrices [20]. The extraction efficiency can be enhanced through particle size reduction, increased surface area, and optimal liquid-to-solid ratios [19] [20].
Process optimization involves several critical parameters including liquid-to-solid ratio, extraction temperature, extraction time, and pH adjustment [19] [20]. The optimal liquid-to-solid ratio typically ranges from 20:1 to 40:1 (mL/g) to ensure adequate solvent contact with the plant material [19]. pH adjustment to slightly acidic conditions (pH 3-4) can enhance aucubin solubility, though extreme acidity must be avoided to prevent hydrolysis [22] [21].
Butanol-water two-phase systems provide selective extraction and purification of aucubin through differential partitioning between immiscible phases [24] [25]. This method exploits the amphiphilic nature of aucubin, which possesses both hydrophilic (glucose moiety) and hydrophobic (aglycone) components [24] [25]. The two-phase system enables simultaneous extraction and preliminary purification in a single operation [24] [25].
Phase formation occurs through mixing butanol and water in specific ratios that create two distinct phases [24] [25]. The upper butanol-rich phase preferentially extracts compounds with intermediate polarity, while the lower aqueous phase retains highly polar compounds [24] [25]. The partition coefficient of aucubin between phases depends on temperature, pH, and ionic strength of the aqueous phase [24] [25].
Extraction mechanism involves the preferential distribution of aucubin into the phase where it achieves maximum thermodynamic stability [24] [25]. The presence of the glucose moiety increases aucubin affinity for the aqueous phase, while the aglycone portion contributes to partitioning into the organic phase [25]. The overall partition behavior depends on the relative strength of these competing interactions [24] [25].
Process parameters require optimization to achieve maximum extraction efficiency [24] [25]. The butanol-to-water ratio typically ranges from 1:1 to 4:1 (v/v), with higher ratios favoring extraction of less polar compounds [24] [25]. Temperature control between 25°C and 40°C balances extraction efficiency with system stability [24] [25]. pH adjustment of the aqueous phase to pH 3-4 enhances aucubin partition into the organic phase [24] [25].
Advantages of butanol-water systems include selective extraction, reduced solvent consumption compared to single-phase systems, and compatibility with subsequent purification steps [24] [25]. The system provides inherent purification through differential partitioning of compounds based on polarity [24] [25]. The organic phase can be directly concentrated to yield partially purified aucubin suitable for further processing [24] [25].
Deep eutectic solvent extraction represents an advanced green chemistry approach for aucubin recovery, utilizing designer solvents composed of hydrogen bond donors and acceptors [19] [6] [26]. This method achieves exceptional extraction efficiency while maintaining environmental compatibility [19] [6]. The choline chloride-acetamide deep eutectic solvent system demonstrates superior performance for aucubin extraction from plant materials [19] [6].
Solvent composition optimization involves screening multiple deep eutectic solvent combinations to identify systems with optimal extraction properties [19] [6]. The choline chloride-acetamide system with hydrogen bond donor to hydrogen bond acceptor ratio of 2.18 provides the highest extraction efficiency [19] [6]. The water content of 37.95% in the deep eutectic solvent system enhances mass transfer while maintaining solvent properties [19] [6].
Extraction parameters require precise control to achieve maximum efficiency [19] [6]. The optimal conditions include liquid-to-solid ratio of 46.92 mL/g, temperature of 321.03 K (48°C), and extraction time of 59.55 minutes [19] [6]. These parameters achieve maximum aucubin extraction of 156.4 mg/g, representing the highest reported yield for aucubin extraction [19] [6].
Mass transfer enhancement in deep eutectic solvent systems occurs through multiple mechanisms [19] [6] [26]. The hydrogen bonding interactions between solvent components and aucubin facilitate solute dissolution [26]. The reduced viscosity achieved through water addition enhances mass transfer rates [19] [6]. The tunable polarity of deep eutectic solvents enables optimization for specific compound extraction [26].
Environmental advantages of deep eutectic solvent extraction include biodegradability, low toxicity, and renewable raw materials [19] [6] [26]. The choline chloride-acetamide system uses components derived from natural sources, reducing environmental impact [26]. The energy consumption of 0.050 kW·h represents significant energy savings compared to conventional extraction methods [19] [6].
Product recovery from deep eutectic solvent extracts requires specialized techniques due to the high boiling points of these solvents [19] [6]. Water addition can disrupt the deep eutectic solvent structure, enabling product recovery through conventional separation techniques [19] [6]. Alternative approaches include direct adsorption of aucubin from deep eutectic solvent solutions using macroporous resins [19] [6].
Column chromatographic separation provides fundamental purification methodology for aucubin isolation using various stationary phases and mobile phase systems [27] [28]. The technique exploits differential interactions between aucubin and other compounds with the stationary phase, enabling separation based on polarity, molecular size, and specific interactions [27] [28]. Silica gel chromatography represents the most widely employed normal-phase approach for aucubin purification [27].
Silica gel chromatography utilizes the polar nature of silica as the stationary phase with organic solvent mixtures as mobile phases [27]. The optimal purification protocol employs a 2-fold mass of silica gel relative to crude aucubin for adequate separation capacity [27]. The mobile phase system consisting of 70% methanol/chloroform/petroleum ether/ethyl acetate mixture (7:1:0.5:1.5, V/V) provides optimal resolution [27]. The flow rate of 1.0 mL/min ensures adequate contact time between sample and stationary phase while maintaining reasonable separation time [27].
Gradient elution strategies enhance separation efficiency by progressively increasing mobile phase polarity [27] [28]. The initial elution with low polarity solvents removes non-polar impurities, followed by increasing polarity to elute aucubin [27]. The final high-polarity elution ensures complete recovery of the target compound [27]. This approach minimizes peak broadening while maximizing resolution between aucubin and structurally related compounds [27].
Product recovery from silica gel chromatography involves fraction collection, concentration, and crystallization steps [27]. The eluate fractions containing aucubin are harvested and subjected to vacuum concentration to remove volatile solvents [27]. The concentrated solution undergoes crystallization, filtration, and recrystallization to yield pure aucubin with 96.56% purity [27]. This multi-step purification process ensures high product quality suitable for pharmaceutical applications [27].
Method validation requires analytical confirmation of purity and identity using high-performance liquid chromatography and spectroscopic techniques [27]. The final product undergoes quantitative analysis to determine purity levels and confirm structural integrity [27]. Recovery calculations ensure process efficiency and economic viability [27].
High-performance liquid chromatography provides both analytical and preparative capabilities for aucubin purification [2] [29]. The technique offers superior resolution, speed, and quantitative accuracy compared to conventional column chromatography [2] [29]. Reversed-phase high-performance liquid chromatography using C18 stationary phases represents the standard approach for aucubin analysis and purification [2] [29].
Stationary phase selection primarily involves C18 bonded phases that provide hydrophobic interactions with the aglycone portion of aucubin [2] [29]. The octadecylsilyl (C18) phase offers optimal retention and selectivity for iridoid glycosides [2] [29]. Alternative stationary phases include C8, phenyl, and cyano phases, though C18 provides superior performance for aucubin separation [2] [29].
Mobile phase optimization employs water-methanol or water-acetonitrile gradient systems to achieve optimal separation [2] [29]. The gradient elution begins with high water content to retain aucubin on the hydrophobic stationary phase, followed by increasing organic solvent concentration to elute the compound [2] [29]. Buffer addition to the aqueous phase enhances retention time stability and peak shape [29].
Detection methods utilize ultraviolet absorption at wavelengths between 200-280 nm where aucubin exhibits characteristic absorption [2] [29]. The detection wavelength of 210 nm provides optimal sensitivity for quantitative analysis [29]. Mass spectrometric detection enables structural confirmation and enhances selectivity for complex samples [2] [29].
Preparative applications require scaled-up column dimensions and modified operating parameters to handle larger sample loads [2] [29]. The column internal diameter increases from 4.6 mm for analytical applications to 20-100 mm for preparative separations [30]. The sample concentration and injection volume scale proportionally with column capacity [30]. Flow rates increase from 1 mL/min for analytical work to 20-480 mL/min for preparative applications [30].
Resin adsorption-desorption mechanisms provide efficient and economical purification of aucubin from crude extracts [31] [32]. Macroporous resin systems offer advantages including high capacity, selectivity, reusability, and mild operating conditions [31] [32]. The HPD950 and HPD850 resin systems demonstrate superior performance for aucubin purification applications [31] [32].
Resin selection involves screening multiple macroporous resin types based on polarity, pore structure, and surface chemistry [31] [32]. The HPD950 resin exhibits exceptional adsorption capacity of 95.2% and desorption capacity of 94.3% for aucubin [6]. The HPD850 resin shows comparable performance with 79.41% final purity and 72.92% recovery [31]. The resin selection depends on the specific requirements for purity, recovery, and operating conditions [31] [32].
Adsorption kinetics follow pseudo-second-order models, indicating chemisorption mechanisms involving specific interactions between aucubin and resin functional groups [6] [31]. The adsorption equilibrium is typically reached within 4 hours at 25°C with adequate agitation [31]. The Langmuir isotherm model provides the best fit for equilibrium data, suggesting monolayer adsorption on homogeneous surfaces [6] [31].
Desorption optimization requires selection of appropriate desorption solvents and operating conditions [31] [32]. Aqueous ethanol solutions with concentrations ranging from 40% to 80% provide optimal desorption efficiency [31]. The desorption process involves initial washing with deionized water to remove impurities, followed by gradient elution with increasing ethanol concentration [31]. The desorption kinetics reach equilibrium within 60 minutes under optimal conditions [31].
Process parameters for resin adsorption include initial aucubin concentration, sample volume, flow rate, and temperature [31] [32]. The optimal conditions involve initial aucubin concentration of 9.87 mg/L, sample volume of 13 bed volumes, and flow rate of 2 bed volumes per hour for adsorption [31]. The desorption process employs 3 bed volumes per hour flow rate with successive elution using 10-80% ethanol volume fractions [31].